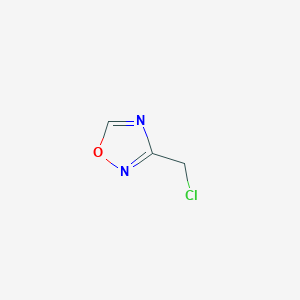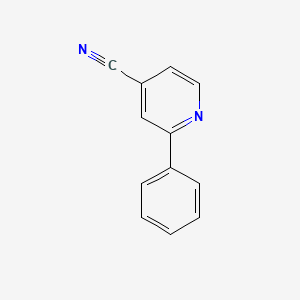
2-Phenylisonicotinonitrile
Descripción general
Descripción
2-Phenylisonicotinonitrile is a chemical compound with the molecular formula C12H8N2 . It has a molecular weight of 180.20 g/mol . The IUPAC name for this compound is 2-phenylpyridine-4-carbonitrile .
Molecular Structure Analysis
The InChI string for 2-Phenylisonicotinonitrile isInChI=1S/C12H8N2/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H . The Canonical SMILES is C1=CC=C(C=C1)C2=NC=CC(=C2)C#N . Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 325.1±30.0 °C at 760 mmHg . The compound has a molar refractivity of 53.8±0.4 cm3 . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The topological polar surface area is 36.7 Ų .Aplicaciones Científicas De Investigación
-
Phenolic Compounds
- Field : Food Chemistry
- Application : Phenolic compounds (PCs) are present in plant foods, known for their significant antioxidant role . They are used as food additives, such as antimicrobial and antioxidant agents . They are also used as flavoring agents .
- Methods : PCs are known to act as an antioxidant by reacting with a variety of free radicals . The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .
- Results : Studies showed that PCs in foods possess several health benefits such as antibacterial, antihyperlipidemic, anticancer, antioxidants, cardioprotective, neuroprotective, and antidiabetic properties .
-
Material-Binding Peptides
- Field : Material Science
- Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
- Methods : The specific methods of application or experimental procedures for MBPs are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
-
Phenolic Compounds
- Field : Food Chemistry
- Application : Phenolic compounds (PCs) are present in plant foods, known for their significant antioxidant role . They are used as food additives, such as antimicrobial and antioxidant agents . They are also used as flavoring agents .
- Methods : PCs are known to act as an antioxidant by reacting with a variety of free radicals . The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .
- Results : Studies showed that PCs in foods possess several health benefits such as antibacterial, antihyperlipidemic, anticancer, antioxidants, cardioprotective, neuroprotective, and antidiabetic properties .
-
Material-Binding Peptides
- Field : Material Science
- Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
- Methods : The specific methods of application or experimental procedures for MBPs are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
Propiedades
IUPAC Name |
2-phenylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVXBMHURSJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345134 | |
| Record name | 2-Phenylisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylisonicotinonitrile | |
CAS RN |
33744-17-1 | |
| Record name | 2-Phenylisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




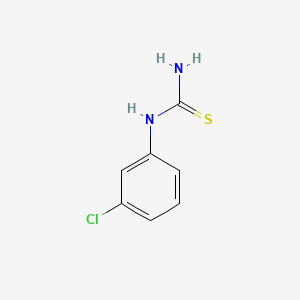

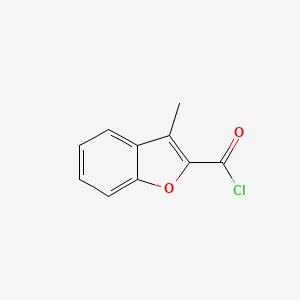


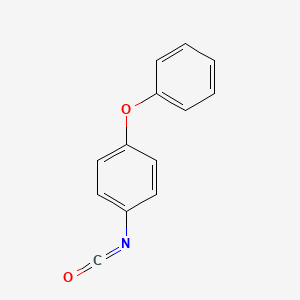

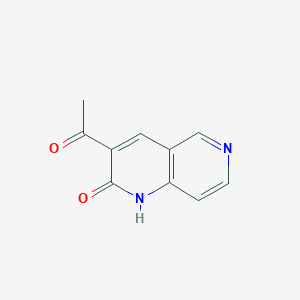
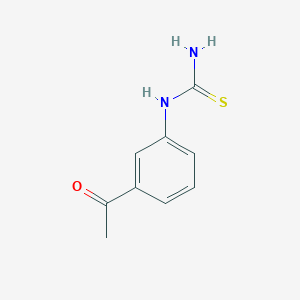

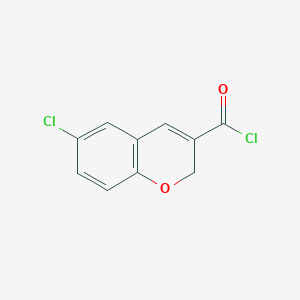
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)
